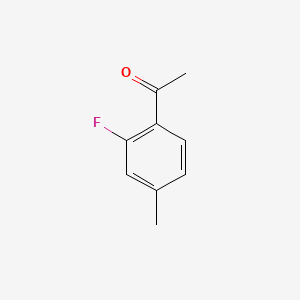

2'-Fluoro-4'-methylacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluoro-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBABHBXTLZNGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380968 | |

| Record name | 2'-Fluoro-4'-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29427-48-3 | |

| Record name | 2'-Fluoro-4'-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Fluoro-4'-methylacetophenone (CAS: 29427-48-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-Fluoro-4'-methylacetophenone, a key intermediate in pharmaceutical and chemical synthesis. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and explores its potential applications in drug discovery.

Core Compound Properties

This compound, also known as 1-(2-fluoro-4-methylphenyl)ethanone or 4-Acetyl-3-fluorotoluene, is a fluorinated aromatic ketone.[1] Its chemical structure and properties make it a versatile building block in organic synthesis.

| Property | Value | Reference |

| CAS Number | 29427-48-3 | [1] |

| Molecular Formula | C₉H₉FO | [1] |

| Molecular Weight | 152.17 g/mol | [1] |

| Boiling Point | 213.5°C at 760 mmHg | |

| Appearance | Colorless Liquid | |

| Purity | ≥96% | [1] |

| Synonyms | 1-(2-fluoro-4-methylphenyl)ethanone, 4-Acetyl-3-fluorotoluene | [1] |

Synthesis Protocol: Friedel-Crafts Acylation

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 3-fluorotoluene with an acetylating agent in the presence of a Lewis acid catalyst. This electrophilic aromatic substitution introduces an acetyl group onto the aromatic ring.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the Friedel-Crafts acylation of similar aromatic compounds.

Materials:

-

3-Fluorotoluene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Addition funnel

-

Reflux condenser with a gas trap

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser connected to a gas trap to manage HCl gas evolution. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0-5°C using an ice bath.

-

Formation of Acylium Ion: Prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 15-20 minutes, maintaining the temperature below 10°C.

-

Acylation Reaction: Prepare a solution of 3-fluorotoluene (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the 3-fluorotoluene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Reaction Quenching: Cool the reaction mixture in an ice bath and slowly and carefully quench it by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural features suggest its utility as a key intermediate in the synthesis of more complex, biologically active molecules. Fluorinated aromatic compounds are of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and enhanced binding affinity to biological targets.

Potential as a Precursor for Bioactive Molecules

Derivatives of structurally similar acetophenones have shown a range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. It is plausible that this compound could serve as a starting material for the synthesis of novel compounds with therapeutic potential.

For instance, chalcones and their derivatives, which can be synthesized from acetophenones, are known to modulate various signaling pathways, including those involved in inflammation and cancer.

Caption: Logical workflow from intermediate to drug candidate.

Conclusion

This compound is a valuable chemical intermediate with established synthetic routes and significant potential for application in drug discovery and development. The provided synthesis protocol offers a reliable method for its preparation, enabling further research into its utility as a precursor for novel therapeutic agents. Future investigations into the biological activities of its derivatives are warranted to fully explore its potential in medicinal chemistry.

References

Technical Guide: Physical Properties of 1-(2-fluoro-4-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-(2-fluoro-4-methylphenyl)ethanone, a key intermediate in various synthetic applications. This document compiles available data, outlines relevant experimental protocols for property determination, and presents a typical synthetic workflow.

Core Physical and Chemical Properties

1-(2-fluoro-4-methylphenyl)ethanone, also known as 2'-fluoro-4'-methylacetophenone, is an aromatic ketone with the chemical formula C₉H₉FO.[1][2] Its chemical structure consists of a benzene ring substituted with a fluorine atom, a methyl group, and an acetyl group.

Table 1: General and Computed Properties of 1-(2-fluoro-4-methylphenyl)ethanone

| Property | Value | Source |

| CAS Number | 29427-48-3 | [1][2] |

| Molecular Formula | C₉H₉FO | [1][2] |

| Molecular Weight | 152.17 g/mol | [1][2] |

| Purity | ≥96% to 98% | [1][2] |

| Alternate Names | This compound; 4-Acetyl-3-fluorotoluene | [1] |

Table 2: Experimental and Predicted Physical Properties

| Property | Value | Notes | Source |

| Melting Point | 31-34°C | For isomer: 1-(3-Fluoro-4-methylphenyl)ethanone | [3] |

| Boiling Point | 215°C (lit.) | For isomer: 1-(4-fluoro-3-methylphenyl)ethanone | [4][5] |

| 217.5±20.0 °C (Predicted) | For isomer: 1-(3-Fluoro-4-methylphenyl)ethanone | [3] | |

| Density | 1.075±0.06 g/cm³ (Predicted) | For isomer: 1-(3-Fluoro-4-methylphenyl)ethanone | [3] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the characterization and application of chemical compounds. Below are standard experimental protocols for measuring melting point, boiling point, and density.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a pure substance.

Method: Capillary Tube Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of the finely powdered solid compound is packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

Heating: The sample is heated slowly, and the temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded as the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Method: Thiele Tube Method

-

Sample Preparation: A small volume of the liquid is placed in a small test tube, and a capillary tube (sealed at the top) is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.

-

Heating: The Thiele tube is gently heated, creating a convection current that ensures uniform heating. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Observation: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

Density Determination

Density is the mass of a substance per unit volume.

Method: Volumetric and Gravimetric Measurement

-

Mass Measurement: An empty, dry graduated cylinder is weighed using an analytical balance.

-

Volume Measurement: A known volume of the liquid is added to the graduated cylinder.

-

Combined Measurement: The graduated cylinder containing the liquid is reweighed.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder. The density is then calculated by dividing the mass of the liquid by its volume.

Synthetic Workflow: Friedel-Crafts Acylation

1-(2-fluoro-4-methylphenyl)ethanone can be synthesized via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[7][8]

References

- 1. scbt.com [scbt.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 42444-14-4 CAS MSDS (3'-FLUORO-4'-METHYLACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 369-32-4 CAS MSDS (4-FLUORO-3-METHYLACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 4-FLUORO-3-METHYLACETOPHENONE | 369-32-4 [chemicalbook.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 4-Acetyl-3-fluorotoluene

This technical guide provides a comprehensive overview of 4-Acetyl-3-fluorotoluene, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Properties

4-Acetyl-3-fluorotoluene, systematically named 1-(2-fluoro-4-methylphenyl)ethanone , is an aromatic ketone with a fluorine atom and a methyl group substituted on the benzene ring.

Table 1: Chemical and Physical Properties of 4-Acetyl-3-fluorotoluene

| Property | Value | Source |

| IUPAC Name | 1-(2-fluoro-4-methylphenyl)ethanone | N/A |

| CAS Number | 130032-05-2 | N/A |

| Molecular Formula | C₉H₉FO | [1] |

| Molecular Weight | 152.17 g/mol | [1] |

| Appearance | Colorless to reddish-yellow clear liquid | [1] |

| Boiling Point | ~215 °C (lit.) | [2] |

| Melting Point | Approximately -2°C | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, dimethylformamide, and dichloromethane.[2] | [2] |

| Density | 1.075±0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 86.478°C | [2] |

| Vapor Pressure | 0.093mmHg at 25°C | [2] |

Synthesis

The primary route for the synthesis of 4-Acetyl-3-fluorotoluene is the Friedel-Crafts acylation of 2-fluorotoluene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride.[3][4]

The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, generated from the reaction of the acetylating agent and the Lewis acid, attacks the electron-rich aromatic ring of 2-fluorotoluene. The directing effects of the fluorine and methyl substituents on the aromatic ring influence the regioselectivity of the acylation.

An alternative, though less common, synthetic route involves the oxidation-reduction reaction of 4-fluoro-3-methyl benzoic acid with an ethyl ketone.[2]

Experimental Protocols

Synthesis of 4-Acetyl-3-fluorotoluene via Friedel-Crafts Acylation

The following is a representative experimental protocol adapted from general Friedel-Crafts acylation procedures.[3][4][5]

Materials:

-

2-Fluorotoluene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

To a dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

-

To this mixture, add 2-fluorotoluene (1.0 equivalent) dissolved in dry dichloromethane dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 4-acetyl-3-fluorotoluene.

Safety Precautions: Aluminum chloride and acetyl chloride are corrosive and moisture-sensitive. This reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. The quenching step is exothermic and should be performed with caution.[5]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group, a singlet for the aromatic methyl protons, and a set of multiplets for the aromatic protons, with coupling patterns influenced by the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the two methyl carbons, and the aromatic carbons, with the carbon atoms near the fluorine atom showing characteristic C-F coupling.

-

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound (152.17 g/mol ).

Applications in Drug Development

4-Acetyl-3-fluorotoluene serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[6]

This intermediate is utilized in the creation of a diverse range of compounds, including potential treatments for inflammatory diseases. For instance, a derivative of 1-(4-fluoro-3-methylphenyl)ethanone has been identified as a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor C (RORc), a target for autoimmune diseases.[7] Its role as an intermediate in the synthesis of various active pharmaceutical ingredients, pesticides, and dyes underscores its importance in medicinal chemistry and materials science.[2]

References

- 1. 1-(4-Fluoro-3-methylphenyl)ethanone | 369-32-4 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. websites.umich.edu [websites.umich.edu]

- 5. chem.winthrop.edu [chem.winthrop.edu]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2'-Fluoro-4'-methylacetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2'-Fluoro-4'-methylacetophenone, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for researchers to determine the solubility of this compound in various common organic solvents. The methodologies outlined herein are based on established laboratory protocols, ensuring accuracy and reproducibility. This guide is intended to be an essential resource for scientists and professionals engaged in drug development, process chemistry, and formulation science, enabling them to generate the critical solubility data required for their research and development endeavors.

Introduction

This compound (CAS No. 29427-48-3) is an aromatic ketone of significant interest in medicinal chemistry and material science.[1][2] The presence of a fluorine atom can modulate the physicochemical properties of the molecule, including its lipophilicity and metabolic stability, making it a valuable building block in the synthesis of novel compounds.[3] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation.

This guide addresses the current gap in publicly available quantitative solubility data for this compound. It provides a detailed experimental protocol for the determination of its solubility and a framework for the systematic collection and presentation of this data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 29427-48-3 | [1][2] |

| Molecular Formula | C₉H₉FO | [1][2] |

| Molecular Weight | 152.17 g/mol | [1][2] |

| Alternate Names | 1-(2-fluoro-4-methylphenyl)ethanone; 4-Acetyl-3-fluorotoluene | [1] |

| Purity | ≥96% | [1] |

Solubility of this compound in Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Data Type |

| Ethanol | 25 | To be determined | Experimental |

| Methanol | 25 | To be determined | Experimental |

| Acetone | 25 | To be determined | Experimental |

| Ethyl Acetate | 25 | To be determined | Experimental |

| Dichloromethane | 25 | To be determined | Experimental |

| Chloroform | 25 | To be determined | Experimental |

| Toluene | 25 | To be determined | Experimental |

| Heptane | 25 | To be determined | Experimental |

| Acetonitrile | 25 | To be determined | Experimental |

| Dimethylformamide (DMF) | 25 | To be determined | Experimental |

| Dimethyl Sulfoxide (DMSO) | 25 | To be determined | Experimental |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid compound in a solvent. This method, followed by a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), can provide accurate and reproducible solubility data.

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed glass flasks

-

Constant temperature shaker or water bath with magnetic stirrer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis spectrophotometer or HPLC system

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Conformational Analysis of 2'-Fluoro-Substituted Acetophenones

This technical guide provides a comprehensive overview of the conformational analysis of 2'-fluoro-substituted acetophenones, a class of compounds of interest in medicinal chemistry and drug design. The presence of a fluorine atom at the 2'-position significantly influences the molecule's conformational preferences, which in turn can impact its biological activity and physicochemical properties. This document details the experimental and computational methodologies used to elucidate these conformations and presents key quantitative data.

Introduction: Conformational Preference

The conformational properties of 2'-fluoro-substituted acetophenone derivatives have been primarily elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy, with a focus on through-space spin-spin couplings (TS-couplings).[1][2][3][4] These studies have revealed that these molecules predominantly exist in an s-trans conformation in solution.[1][2][3][4] This preference is attributed to the strong electrostatic repulsion between the electronegative fluorine and oxygen atoms, which destabilizes the alternative s-cis conformer where these atoms would be in a syn-periplanar arrangement.[1][3][4][5]

The s-trans conformation is further supported by X-ray crystallographic analysis and Density Functional Theory (DFT) calculations.[1][2][3][4][5] This strong conformational preference makes the 2'-fluoroacetophenone scaffold a predictable and potentially valuable component in the design of new bioactive compounds.[4]

Experimental and Computational Methodologies

A combination of NMR spectroscopy, X-ray crystallography, and computational chemistry provides a robust framework for the conformational analysis of 2'-fluoro-substituted acetophenones.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining molecular conformation in solution. For 2'-fluoro-substituted acetophenones, the key lies in the observation of through-space ¹H–¹⁹F and ¹³C–¹⁹F spin-spin couplings.

Experimental Protocol:

-

Sample Preparation: Samples of the 2'-fluoro-substituted acetophenone derivatives are dissolved in various deuterated solvents (e.g., CDCl₃, Benzene-d₆, DMSO-d₆) to assess the effect of solvent polarity.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. Proton-decoupled ¹³C NMR spectra are essential for observing the ¹³C–¹⁹F couplings without interference from ¹H–¹³C couplings.

-

Data Analysis: The spectra are analyzed to identify and measure the through-space coupling constants, specifically ⁵J(Hα, F) and ⁴J(Cα, F). The presence of these couplings, with significant magnitudes, indicates that the Hα/Cα of the acetyl group and the fluorine atom are in close proximity, which is characteristic of the s-trans conformer.

X-ray Crystallography

X-ray crystallography provides unambiguous proof of the molecular conformation in the solid state.

Experimental Protocol:

-

Crystal Growth: Single crystals of the 2'-fluoro-substituted acetophenone derivatives suitable for X-ray diffraction are grown, typically by slow evaporation from an appropriate solvent.

-

Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature.

-

Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding precise atomic coordinates and confirming the s-trans conformation.[1][4] X-ray analysis has shown that in the s-trans conformation, the benzene ring and the carbonyl group are nearly coplanar, which facilitates the close approach of the acetyl group and the fluorine atom.[4]

Computational Chemistry (DFT)

Density Functional Theory (DFT) calculations are used to model the conformational landscape and corroborate experimental findings.

Experimental Protocol:

-

Conformational Search: An initial conformational search is performed to identify potential low-energy conformers (primarily the s-cis and s-trans forms).

-

Geometry Optimization: The geometries of the identified conformers are optimized using a suitable DFT method and basis set (e.g., mPW1PW91/6-311G(d,p)).[4]

-

Energy Calculation: The relative energies of the optimized conformers are calculated to determine their relative stability. These calculations consistently show that the s-trans conformer is significantly more stable than the s-cis conformer.[1][2][3][4]

Quantitative Data

The following tables summarize the key quantitative data from the conformational analysis of various 2'-fluoro-substituted acetophenone derivatives.

Table 1: Through-Space Coupling Constants for 2'-Fluoro-Substituted Acetophenone Derivatives in CDCl₃

| Compound | Substituent at Cα | ⁵J(Hα, F) (Hz) | ⁴J(Cα, F) (Hz) |

| 1a | -CH(CN)₂ | 4.8 | 10.5 |

| 1b | -CH(CN)CO₂Et | 4.8 | 10.1 |

| 1c | -CH₂CH₃ | 4.4 | 8.8 |

| 1d | -H | 4.6 | 9.2 |

| 1e | -Br | N/A | 11.2 |

Data sourced from Nakashima et al., 2021.[1]

Table 2: Effect of Solvent on Through-Space Coupling Constants for 2'-Fluoroacetophenone (1d)

| Solvent | Dielectric Constant (ε) | ⁵J(Hα, F) (Hz) | ⁴J(Cα, F) (Hz) |

| Benzene-d₆ | 2.28 | 4.0 | 8.2 |

| THF-d₈ | 7.58 | 4.5 | 9.0 |

| Acetone-d₆ | 21.1 | 4.8 | 9.6 |

| Acetonitrile-d₃ | 37.5 | 5.0 | 9.8 |

| DMSO-d₆ | 47.2 | 5.2 | 10.2 |

Data sourced from Nakashima et al., 2021.[1] The magnitudes of the coupling constants show a linear correlation with the dielectric constant of the solvent.[1][2][3][4]

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Conformational equilibrium in 2'-fluoroacetophenones.

Caption: Workflow for conformational analysis.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Conformational Preference of 2'-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H-19F and 13C-19F Spin-Spin Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tus.elsevierpure.com [tus.elsevierpure.com]

An In-depth Technical Guide to the Electronic Properties of Fluorinated Acetophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into the acetophenone scaffold provides a powerful tool for modulating molecular electronic properties, significantly impacting reactivity, conformation, and biological activity. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and ability to form strong C-F bonds—make it a favored element in medicinal chemistry and materials science.[1][2] This guide offers a comprehensive analysis of how fluorination influences the electronic landscape of acetophenone derivatives. We present a consolidation of spectroscopic and computational data, detail the experimental protocols for their characterization, and provide visual workflows to elucidate key structure-property relationships.

The Electronic Influence of Fluorine Substitution

The electronic effect of a substituent is paramount in determining the chemical behavior of an aromatic system. These effects are typically dissected into two primary components: the inductive effect and the resonance effect, which can be quantified using Hammett constants.

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a potent electron-withdrawing effect through the sigma (σ) bond framework. This effect is distance-dependent and tends to decrease the electron density of the entire molecule.

-

Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect is most pronounced when fluorine is in the para position and can partially counteract the inductive effect.

-

Hammett Constants (σ): These constants provide an empirical measure of the electronic influence of substituents. A positive value indicates an electron-withdrawing character, while a negative value signifies an electron-donating character. The position of the substituent is critical; for instance, the Hammett constant for a meta substituent is dominated by the inductive effect, whereas the para position reflects a combination of both inductive and resonance effects.[3]

The interplay between these effects dictates the overall electronic nature of the fluorinated acetophenone derivative.

Quantitative Analysis of Electronic Properties

The electronic perturbations caused by fluorination are directly observable and quantifiable through various analytical techniques. This section summarizes key data from spectroscopic and computational studies.

Spectroscopic Data

Spectroscopy provides direct insight into the chemical environment of atoms and bonds within a molecule.

-

¹⁹F NMR Spectroscopy: The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent probe for analyzing fluorinated compounds.[4][5] The large chemical shift dispersion (typically -200 to +200 ppm) allows for clear signal separation and interpretation.[4] Electron-withdrawing groups near the fluorine atom cause a downfield shift, while electron-donating groups cause an upfield shift.[4]

-

Infrared (IR) Spectroscopy: The stretching frequency of the carbonyl group (C=O) is a key diagnostic peak in the IR spectrum of acetophenones, typically appearing between 1680 cm⁻¹ and 1700 cm⁻¹.[6] Conjugation with the phenyl ring lowers this frequency compared to simple aliphatic ketones (e.g., acetone at ~1715 cm⁻¹).[7] Electron-withdrawing substituents, like fluorine, tend to increase the C=O bond order and shift the stretching frequency to a higher wavenumber, while electron-donating groups have the opposite effect.[8]

-

UV-Vis Spectroscopy: The absorption spectrum of acetophenone shows a strong π → π* transition band.[9] Substituents on the aromatic ring can cause a shift in the maximum absorption wavelength (λ_max), known as a bathochromic (red) or hypsochromic (blue) shift, depending on their electronic nature and interaction with the chromophore.

Table 1: Representative Spectroscopic Data for Fluorinated Acetophenone Derivatives

| Compound | ¹⁹F Chemical Shift (ppm, Solvent) | IR (C=O) Stretch (cm⁻¹) | UV-Vis λ_max (nm, Solvent) | Reference |

|---|---|---|---|---|

| 4-Fluoroacetophenone | -114.3 (CDCl₃) | ~1684 | ~246 (Ethanol) | [8][10] |

| 2-Fluoroacetophenone | Not specified | ~1690 | Not specified | [1][11] |

| 2,2,2-Trifluoroacetophenone | Not specified | ~1720 | Not specified | [12] |

| Acetophenone (parent) | N/A | 1686 | 244 (Water) |[7][9] |

Note: Spectroscopic values are sensitive to solvent and experimental conditions. The data presented are representative values compiled from various sources.

Computational Data

Density Functional Theory (DFT) calculations are a powerful tool for predicting and understanding the electronic structure of molecules.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for describing chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron.[12]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is the HOMO-LUMO gap. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.[12][13] Fluorination, particularly with strongly withdrawing groups like -CF₃, tends to lower the energies of both the HOMO and LUMO and can affect the overall gap.[12] For instance, the HOMO-LUMO gap for 2,2,2-trifluoroacetophenone (TFAP) was calculated to be 5.06 eV, slightly smaller than that of acetophenone (AP) at 5.12 eV.[12]

Table 2: Calculated Electronic Properties of Acetophenone and a Fluorinated Derivative

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Reference |

|---|---|---|---|---|---|

| Acetophenone (AP) | -7.12 | -1.93 | 5.12 | 2.96 | [12] |

| 2,2,2-Trifluoroacetophenone (TFAP) | -7.83 | -2.77 | 5.06 | 3.23 |[12] |

The trifluoroacetyl group acts as a strong electron acceptor, increasing the ionization potential (related to HOMO energy) and electron affinity (related to LUMO energy) of the molecule compared to the parent acetophenone.[12]

Experimental and Computational Protocols

Reproducible and accurate data are foundational to scientific research. This section outlines generalized protocols for the key experiments and calculations discussed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified fluorinated acetophenone derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹⁹F NMR Specifics: Use an appropriate reference standard, such as CFCl₃ (trichlorofluoromethane) set to 0 ppm.[4] If direct referencing is not possible, an external standard can be used. Acquire the spectrum with proton decoupling to simplify the signals.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the powder directly on the ATR crystal. For liquid samples, a thin film can be prepared between two KBr or NaCl plates.

-

Data Acquisition: Record a background spectrum of the empty accessory. Then, record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic C=O stretching vibration, which is typically the most intense peak in the 1800-1650 cm⁻¹ region.

-

Computational Modeling

-

Density Functional Theory (DFT) Calculations:

-

Structure Building: Construct the 3D structure of the desired fluorinated acetophenone derivative using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: Perform a full geometry optimization without constraints to find the lowest energy conformation of the molecule. A commonly used and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[12]

-

Property Calculation: Using the optimized geometry, perform a single-point energy calculation with the same level of theory to compute electronic properties. This will yield HOMO and LUMO energies, dipole moment, and molecular electrostatic potential maps.

-

Frequency Calculation: It is good practice to perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Impact of Fluorination on Molecular Orbitals

The electron-withdrawing or -donating nature of a substituent directly impacts the energy levels of the frontier molecular orbitals. Understanding this relationship is key to designing molecules with specific electronic characteristics.

-

Electron-Withdrawing Groups (EWGs): Substituents like fluorine or trifluoromethyl (-CF₃) are strongly electron-withdrawing. They stabilize the molecule by lowering the energy of both the HOMO and LUMO. This increased stabilization makes the molecule less likely to be oxidized (higher ionization potential) but more likely to be reduced (higher electron affinity).

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) donate electron density to the aromatic ring. This destabilizes the frontier orbitals, raising the energy of both the HOMO and LUMO. This makes the molecule easier to oxidize (lower ionization potential) but harder to reduce.

The magnitude of these shifts influences the HOMO-LUMO gap, which in turn affects the molecule's color (UV-Vis absorption) and reactivity.

Conclusion and Outlook

The fluorination of acetophenone derivatives offers a precise and predictable method for tuning their electronic properties. The strong inductive effect of fluorine, modulated by its position and potential for resonance, significantly alters electron density distribution, which is reflected in quantifiable changes in spectroscopic, computational, and electrochemical parameters. For drug development professionals, this control over electronics can enhance binding affinities, improve metabolic stability, and alter bioavailability.[14] For materials scientists, it provides a pathway to novel compounds with tailored optical and electronic properties. The data and protocols presented in this guide serve as a foundational resource for researchers aiming to harness the unique properties of fluorine to design the next generation of functional molecules.

References

- 1. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. web.viu.ca [web.viu.ca]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. app.studyraid.com [app.studyraid.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. letstalkacademy.com [letstalkacademy.com]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. yjes.scholasticahq.com [yjes.scholasticahq.com]

- 13. emerginginvestigators.org [emerginginvestigators.org]

- 14. nbinno.com [nbinno.com]

Navigating the Unseen: A Technical Guide to the Safe Handling of 2'-Fluoro-4'-methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluoro-4'-methylacetophenone, a fluorinated aromatic ketone, is a valuable building block in medicinal chemistry and drug development. Its unique structural features make it an important intermediate in the synthesis of novel pharmaceutical compounds. However, as with any chemical reagent, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon available data for the compound and its close structural analogs. Due to the limited availability of a detailed, publicly accessible Safety Data Sheet (SDS) for this compound (CAS No. 29427-48-3), this guide incorporates safety data from structurally similar compounds to provide a robust framework for risk assessment and safe handling.

Hazard Identification and Classification

Table 1: Comparative GHS Classification of this compound and Structural Analogs

| Compound | GHS Pictograms | Signal Word | Hazard Statements |

| This compound (Inferred) | Warning | Combustible liquid. Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | |

| 4'-Methylacetophenone | Warning | H227: Combustible liquid. H302: Harmful if swallowed. H315: Causes skin irritation. H402: Harmful to aquatic life. | |

| 2,2,2-Trifluoroacetophenone | Warning | H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] | |

| 4'-Fluoroacetophenone | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound and Analogs

| Property | This compound | 4'-Methylacetophenone | 2,2,2-Trifluoro-4'-methylacetophenone |

| CAS Number | 29427-48-3 | 122-00-9 | 394-59-2 |

| Molecular Formula | C₉H₉FO | C₉H₁₀O | C₉H₇F₃O |

| Molecular Weight | 152.17 g/mol | 134.18 g/mol | 188.15 g/mol |

| Appearance | Colorless to pale yellow liquid | Clear colorless to pale yellow liquid[3] | Not available |

| Boiling Point | Not available | 226 °C[3] | Not available |

| Flash Point | Not available | 92 °C[4] | Not available |

| Density | Not available | 1.005 g/cm³[5] | Not available |

Toxicology and Health Effects

Table 3: Toxicological Data for Structural Analogs

| Compound | Route of Exposure | Species | Value | Reference |

| 4'-Methylacetophenone | Oral | Rat | LD50 = 1400 mg/kg | [5] |

| 4'-Methylacetophenone | Skin | Rabbit | 500 mg/24H Mild irritation | [5] |

| 2,2,2-Trifluoro-4'-methylacetophenone | Not available | Not available | No specific information is available in our data base regarding the toxic effects of this material for humans.[6] | TCI MSDS |

Potential Health Effects:

-

Ingestion: Harmful if swallowed, may cause gastrointestinal irritation.[5]

-

Skin Contact: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.[5]

-

Eye Contact: Causes serious eye irritation.

Experimental Protocols for Safe Handling

A multi-layered approach encompassing engineering controls, administrative controls, and personal protective equipment is essential for the safe handling of this compound.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate aerosols or involve heating, a chemical fume hood is mandatory.[6]

-

Eyewash Stations and Safety Showers: Ensure that a properly functioning eyewash station and safety shower are readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is critical to prevent exposure.

Table 4: Recommended Personal Protective Equipment

| Body Part | Equipment | Specification |

| Eyes/Face | Safety goggles with side shields or a face shield | ANSI Z87.1 compliant |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are generally suitable. Consult a glove compatibility chart for specific breakthrough times. |

| Body | Laboratory coat | Flame-retardant material is recommended. |

| Respiratory | Respirator (if necessary) | For situations with inadequate ventilation or potential for high aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[6] |

Handling and Storage Procedures

-

General Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists. Keep away from heat, sparks, and open flames.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[5]

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for proper disposal.

Visualizing Safety Workflows

The following diagrams illustrate key logical workflows for ensuring safety when working with this compound.

Caption: A logical workflow for hazard assessment and control.

Caption: Emergency response procedures for different exposure routes.

Conclusion

While specific toxicological and reactivity data for this compound are limited, a comprehensive safety protocol can be established by leveraging data from its close structural analogs. Researchers and drug development professionals must adopt a cautious and proactive approach to handling this compound. Adherence to the engineering controls, personal protective equipment guidelines, and handling procedures outlined in this guide will significantly mitigate the risks associated with its use, fostering a safe and productive research environment. It is imperative that laboratory personnel consult the most up-to-date Safety Data Sheet provided by the supplier before commencing any work with this chemical.

References

- 1. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4'-Methylacetophenone CAS#: 122-00-9 [m.chemicalbook.com]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. fishersci.com [fishersci.com]

- 6. cloudfront.zoro.com [cloudfront.zoro.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2'-Fluoro-4'-methylacetophenone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluoro-4'-methylacetophenone is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical compounds. The presence of the fluoro and methyl groups on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates. The Friedel-Crafts acylation is a robust and widely used method for the synthesis of aryl ketones, and its application to the synthesis of this compound from 3-fluorotoluene offers a direct and efficient route. This document provides detailed application notes and a comprehensive experimental protocol for this synthesis.

The Friedel-Crafts acylation of 3-fluorotoluene with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), proceeds via an electrophilic aromatic substitution mechanism. Both the methyl group (-CH₃) and the fluorine atom (-F) are ortho, para-directing groups. In 3-fluorotoluene, the positions ortho and para to the methyl group are 2, 4, and 6, while the positions ortho and para to the fluorine atom are also 2, 4, and 6. This overlap of directing effects leads to the formation of a mixture of isomers, with the primary products being this compound and 4'-Fluoro-2'-methylacetophenone. The ratio of these isomers can be influenced by reaction conditions such as temperature and the choice of solvent.

Reaction Scheme

Quantitative Data Summary

The following table summarizes typical quantitative data for the Friedel-Crafts acylation of 3-fluorotoluene. Please note that yields and isomer ratios can vary based on specific reaction conditions and purification methods.

| Parameter | Value | Reference |

| Starting Material | 3-Fluorotoluene | |

| Acylating Agent | Acetyl Chloride | |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | |

| Solvent | Dichloromethane (DCM) | |

| Typical Molar Ratio (Substrate:Acylating Agent:Catalyst) | 1 : 1.1 : 1.2 | |

| Reaction Temperature | 0 °C to room temperature | |

| Typical Reaction Time | 1-3 hours | |

| Expected Yield (Isomer Mixture) | 70-85% | |

| Isomer Ratio (2'-Fluoro-4'-methyl : 4'-Fluoro-2'-methyl) | Varies, often near 1:1 | |

| Purity (after purification) | >98% |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Materials and Reagents

-

3-Fluorotoluene (C₇H₇F)

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

5% Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Equipment

-

Three-neck round-bottom flask

-

Addition funnel

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Apparatus for column chromatography or fractional distillation

Detailed Experimental Procedure

1. Reaction Setup:

-

Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to maintain anhydrous conditions.

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a drying tube, add anhydrous aluminum chloride (16.0 g, 0.12 mol) under a nitrogen atmosphere.

-

Add 50 mL of anhydrous dichloromethane to the flask and cool the suspension to 0 °C using an ice bath.

2. Addition of Reagents:

-

In a separate dry flask, prepare a solution of acetyl chloride (8.6 g, 0.11 mol) in 20 mL of anhydrous dichloromethane. Transfer this solution to the addition funnel.

-

Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 20-30 minutes, maintaining the internal temperature below 5 °C.

-

Following the complete addition of acetyl chloride, prepare a solution of 3-fluorotoluene (11.0 g, 0.10 mol) in 20 mL of anhydrous dichloromethane.

-

Add the 3-fluorotoluene solution dropwise to the reaction mixture over 30-45 minutes, again keeping the temperature at 0 °C.

3. Reaction Progression:

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

-

Remove the ice bath and let the reaction warm to room temperature. Continue stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4. Work-up and Extraction:

-

Upon completion, cool the reaction mixture back to 0 °C with an ice bath.

-

Slowly and carefully quench the reaction by pouring the mixture onto a stirred slurry of crushed ice (100 g) and concentrated hydrochloric acid (30 mL). This should be done in a large beaker in a fume hood as HCl gas will be evolved.

-

Transfer the quenched mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.

-

Combine all organic layers and wash sequentially with 50 mL of 5% sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

5. Purification:

-

Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product as a mixture of isomers.

-

The isomers can be separated by fractional distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

6. Characterization:

-

The structure and purity of the final product, this compound, can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Visualizations

Friedel-Crafts Acylation Signaling Pathway

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Workflow Diagram

Caption: Experimental workflow for synthesis.

Application Notes and Protocols: The Versatile Role of 2'-Fluoro-4'-methylacetophenone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluoro-4'-methylacetophenone is a fluorinated aromatic ketone that serves as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. Its unique structural features, including a fluorine atom at the 2'-position and a methyl group at the 4'-position of the acetophenone core, provide medicinal chemists with a versatile scaffold for the development of novel therapeutic agents. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can play a crucial role in its binding affinity to biological targets. These attributes make this compound a valuable starting material for the synthesis of compounds with potential applications as anti-inflammatory agents, kinase inhibitors, and other targeted therapies.

Key Applications in Medicinal Chemistry

Derivatives of this compound have shown promise in several therapeutic areas:

-

Anti-inflammatory Agents: The acetophenone scaffold is a common feature in many anti-inflammatory compounds. By serving as a precursor for the synthesis of chalcones and other related heterocyclic systems, this compound is instrumental in the development of new molecules with potent anti-inflammatory activity.

-

Kinase Inhibitors: The substituted phenyl group of this compound can function as a key pharmacophore in the design of kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.

-

Heterocyclic Scaffolds: The ketone functionality of this compound allows for its use in a variety of cyclization reactions to generate diverse heterocyclic compounds. These heterocyclic structures are often essential components of pharmacologically active molecules.

-

Structure-Activity Relationship (SAR) Studies: The specific substitution pattern of this compound makes it an excellent tool for probing the structure-activity relationships of known active molecules. By incorporating this moiety, researchers can systematically evaluate the impact of fluorine and methyl substitutions on biological activity.

Synthesis of Bioactive Molecules

I. Synthesis of Chalcone Derivatives

Chalcones, characterized by an α,β-unsaturated ketone system, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. A common method for their synthesis is the Claisen-Schmidt condensation.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol describes the synthesis of a chalcone derivative from this compound and a substituted aromatic aldehyde.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

-

Ethanol

-

Aqueous Potassium Hydroxide (40%)

-

Crushed ice

-

Dilute Hydrochloric Acid (1:1)

Procedure:

-

In a round-bottom flask, dissolve this compound (0.01 mol) and the substituted aromatic aldehyde (0.01 mol) in 30 mL of ethanol.

-

Stir the mixture at room temperature.

-

Slowly add aqueous potassium hydroxide (40%) dropwise to the stirring solution.

-

Continue stirring the reaction mixture overnight at room temperature.

-

Pour the reaction mixture into a beaker containing crushed ice.

-

Acidify the mixture with 1:1 dilute hydrochloric acid until a precipitate forms.

-

Filter the precipitate, wash it with cold water, and dry it to obtain the crude chalcone.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Expected Yield: While specific yields for derivatives of this compound are not extensively reported, similar reactions with related acetophenones suggest that yields can be in the range of 70-90%, depending on the specific aldehyde used and reaction optimization.

Visualization of the Synthetic Workflow:

Synthesis of Chalcone Derivatives Workflow

II. Synthesis of Kinase Inhibitors

The development of kinase inhibitors often involves multi-step synthetic sequences. This compound can be a crucial starting material for constructing the core scaffolds of these inhibitors. While specific protocols for the direct conversion of this compound to a final kinase inhibitor are proprietary and vary widely depending on the target kinase, a general conceptual workflow is presented below.

Conceptual Workflow for Kinase Inhibitor Synthesis:

The synthesis typically begins with the modification of the ketone group of this compound to introduce a heterocyclic core. This is followed by a series of coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to append other necessary pharmacophoric groups.

Visualization of the Conceptual Workflow:

Conceptual Kinase Inhibitor Synthesis Workflow

Biological Activity and Data

Table 1: Anti-inflammatory Activity of Chalcone Derivatives

| Compound Class | Assay | IC50 / % Inhibition | Reference |

| Fluorinated Chalcones | 5-Lipoxygenase Inhibition (in vitro) | Potencies comparable or better than lead compounds | [1] |

| 2-(furan-2-yl)-4-phenoxyquinoline derivatives | β-glucuronidase release inhibition | IC50 = 5.0 µM (for compound 8) | [2] |

| 2-(furan-2-yl)-4-phenoxyquinoline derivatives | Lysozyme release inhibition | IC50 = 4.6 µM (for compound 10) | [2] |

| 2-(furan-2-yl)-4-phenoxyquinoline derivatives | TNF-α formation inhibition | IC50 = 2.3 µM (for compound 6) | [2] |

Table 2: Kinase Inhibitory Activity of Structurally Related Compounds

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Ruxolitinib (JAK1/2 inhibitor) | JAK1 | 3.3 | [] |

| Ruxolitinib (JAK1/2 inhibitor) | JAK2 | 2.8 | [] |

| Axitinib (Multi-target inhibitor) | VEGFR1 | 0.1 | [] |

| Axitinib (Multi-target inhibitor) | VEGFR2 | 0.2 | [] |

| Axitinib (Multi-target inhibitor) | VEGFR3 | 0.1-0.3 | [] |

Signaling Pathways

Compounds derived from this compound, particularly those designed as kinase inhibitors, are often targeted to modulate specific signaling pathways implicated in disease. One of the most critical pathways in cancer is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.

Visualization of the PI3K/Akt/mTOR Signaling Pathway:

PI3K/Akt/mTOR Signaling Pathway Inhibition

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique substitution pattern provides a strategic starting point for the synthesis of a wide range of bioactive molecules, including anti-inflammatory agents and kinase inhibitors. The protocols and data presented here, while drawing from related compound classes, offer a foundational guide for researchers and drug development professionals to explore the full potential of this compound in the discovery of novel therapeutics. Further research into the synthesis and biological evaluation of derivatives from this specific precursor is warranted to uncover new and potent drug candidates.

References

Application Notes and Protocols: 2'-Fluoro-4'-methylacetophenone as a Versatile Building Block for Active Pharmaceutical Ingredients

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Fluoro-4'-methylacetophenone is a valuable and versatile chemical intermediate for the synthesis of complex active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a reactive acetyl moiety on the phenyl ring, provides multiple avenues for synthetic elaboration. This document outlines the application of this compound as a starting material in the synthesis of kinase inhibitors, with a specific focus on a plausible synthetic route to Trametinib, a potent MEK inhibitor. Detailed experimental protocols for key transformations and relevant biological context are provided to guide researchers in leveraging this building block for drug discovery and development.

Introduction

The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This compound (Figure 1) is a readily available starting material that embodies this principle, making it an attractive building block for medicinal chemists. The presence of the acetyl group allows for a wide range of chemical modifications, including conversion to an amino group, which is a key functional handle in the synthesis of many kinase inhibitors.

This document details a potential synthetic pathway for the MEK inhibitor Trametinib, starting from this compound. Trametinib is an allosteric inhibitor of MEK1 and MEK2, components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.[1][2]

Figure 1: Chemical Structure of this compound

| Property | Value |

| CAS Number | 29427-48-3 |

| Molecular Formula | C₉H₉FO |

| Molecular Weight | 152.17 g/mol |

| Appearance | Not specified, typically a liquid or low-melting solid |

| Purity | ≥96% |

Synthetic Application: Plausible Route to Trametinib

A key intermediate in the synthesis of Trametinib is 2-fluoro-4-iodoaniline.[3] A plausible and efficient synthetic route to this intermediate, starting from this compound, involves a three-step sequence:

-

Oxime Formation: Conversion of the ketone to an oxime.

-

Beckmann Rearrangement: Rearrangement of the oxime to the corresponding acetanilide.

-

Hydrolysis and Iodination: Hydrolysis of the acetanilide to the aniline, followed by regioselective iodination.

The resulting 2-fluoro-4-iodoaniline can then be utilized in the final steps of the Trametinib synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound Oxime

This protocol describes the formation of the oxime from this compound.

-

Materials:

-

This compound

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Ethanol

-

Water

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in water.

-

Add the aqueous solution to the ethanolic solution of the ketone.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and slowly add cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the desired oxime.

-

Protocol 2: Beckmann Rearrangement to N-(2-fluoro-4-methylphenyl)acetamide

This protocol outlines the acid-catalyzed Beckmann rearrangement of the oxime to the corresponding acetanilide.[4][5][6]

-

Materials:

-

This compound oxime

-

Polyphosphoric acid (PPA) or Sulfuric acid (H₂SO₄)

-

Ice water

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

-

Procedure:

-

Carefully add this compound oxime (1.0 eq) to pre-heated polyphosphoric acid (or concentrated sulfuric acid) at 100-120 °C with stirring.

-

Maintain the temperature and continue stirring for 30-60 minutes. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-fluoro-4-methylphenyl)acetamide.

-

Purify the product by recrystallization or column chromatography.

-

Protocol 3: Hydrolysis and Iodination to 2-Fluoro-4-iodoaniline

This protocol describes the hydrolysis of the acetanilide followed by regioselective iodination.

-

Materials:

-

N-(2-fluoro-4-methylphenyl)acetamide

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Iodine monochloride (ICl) or Iodine and an oxidizing agent

-

Dichloromethane

-

-

Procedure (Hydrolysis):

-

Reflux a mixture of N-(2-fluoro-4-methylphenyl)acetamide (1.0 eq) and concentrated hydrochloric acid for 2-4 hours.

-

Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the 2-fluoro-4-methylaniline.

-

Extract the aniline with dichloromethane, dry the organic layer, and concentrate to obtain the crude product.

-

-

Procedure (Iodination):

-

Dissolve the crude 2-fluoro-4-methylaniline in a suitable solvent such as acetic acid or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of iodine monochloride (1.0-1.2 eq) in the same solvent.

-

Stir the reaction at room temperature for several hours, monitoring by TLC.

-

Upon completion, quench the reaction with a sodium thiosulfate solution.

-

Extract the product, wash the organic layer with sodium bicarbonate solution and brine, dry, and concentrate.

-

Purify the crude 2-fluoro-4-iodoaniline by column chromatography or recrystallization.[7]

-

Protocol 4: Synthesis of Trametinib from 2-Fluoro-4-iodoaniline

This protocol provides a general overview of the final steps for the synthesis of Trametinib, based on literature precedents.[3][8]

-

Key Steps:

-

Urea Formation: React 2-fluoro-4-iodoaniline with an appropriate isocyanate or carbamoyl chloride to form the corresponding urea derivative.

-

Cyclization: Condense the urea derivative with a suitable malonic acid derivative to construct the pyrimidinetrione core.

-

Further Functionalization and Coupling: Introduce the remaining substituents through a series of reactions, including chlorination, amination, and a final coupling reaction with N-(3-aminophenyl)acetamide.

-

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the proposed synthetic route. Actual yields and purity will depend on specific reaction conditions and purification methods.

| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Purity (by HPLC) (%) |

| 1 | This compound Oxime | This compound | 167.18 | 85-95 | >95 |

| 2 | N-(2-fluoro-4-methylphenyl)acetamide | This compound Oxime | 167.18 | 70-85 | >97 |

| 3 | 2-Fluoro-4-iodoaniline | N-(2-fluoro-4-methylphenyl)acetamide | 237.01 | 60-75 | >98 |

| 4 | Trametinib | 2-Fluoro-4-iodoaniline | 615.39 | 40-50 (multi-step) | >99 |

Biological Context: The MEK Signaling Pathway

Trametinib is a highly specific inhibitor of MEK1 and MEK2, which are key kinases in the RAS/RAF/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival.[9][10][11] In many cancers, mutations in genes such as BRAF and RAS lead to the constitutive activation of this pathway, driving uncontrolled cell growth.[1] Trametinib binds to an allosteric site on MEK, preventing its phosphorylation and activation, thereby inhibiting downstream signaling to ERK and ultimately suppressing tumor cell proliferation.[2]

The RAS/RAF/MEK/ERK Signaling Pathway and the inhibitory action of Trametinib.

Experimental Workflow Visualization

The following diagram illustrates the proposed synthetic workflow from this compound to the key intermediate, 2-fluoro-4-iodoaniline, and its subsequent use in the synthesis of Trametinib.

Proposed synthetic workflow for Trametinib using this compound.

Conclusion

This compound serves as a highly adaptable and valuable starting material for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. The outlined synthetic route to Trametinib, a clinically important MEK inhibitor, highlights the utility of this building block in accessing key structural motifs in modern drug discovery. The provided protocols and biological context are intended to facilitate further research and development in this area, enabling the design and synthesis of novel and effective therapeutic agents.

References

- 1. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 2-Fluoro-4-iodoaniline | 29632-74-4 [chemicalbook.com]

- 8. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the α-Bromination of 2'-Fluoro-4'-methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the α-bromination of 2'-Fluoro-4'-methylacetophenone to synthesize 2-bromo-1-(2-fluoro-4-methylphenyl)ethan-1-one, a valuable intermediate in pharmaceutical and organic synthesis. The protocols outlined below utilize common brominating agents and are adaptable for various laboratory settings.

Introduction

α-Bromo ketones are versatile synthetic intermediates due to the presence of two reactive sites: the carbonyl group and the carbon bearing the bromine atom.[1] This dual reactivity makes them crucial building blocks in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.[2] The α-bromination of acetophenones is a fundamental transformation, typically proceeding through an acid-catalyzed enolization of the ketone followed by an electrophilic attack by a bromine source.[1] This document details three common protocols for the α-bromination of this compound, a substrate with both electron-donating (methyl) and electron-withdrawing (fluoro) groups on the aromatic ring.

Reaction Mechanism and Workflow

The acid-catalyzed α-bromination of a ketone proceeds through the formation of an enol intermediate. The carbonyl oxygen is first protonated by an acid catalyst, which increases the acidity of the α-protons. A weak base then removes an α-proton to form the enol. The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic bromine source (e.g., Br₂ or the bromine from NBS or CuBr₂). Subsequent deprotonation of the carbonyl oxygen yields the α-bromo ketone.

Caption: Acid-catalyzed α-bromination mechanism of this compound.

Caption: General experimental workflow for α-bromination.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the α-bromination of substituted acetophenones, which can be extrapolated for this compound.

| Brominating Agent | Solvent | Catalyst/Additive | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |

| Pyridine Hydrobromide Perbromide | Acetic Acid | None | 90 | 3 | 85-90 | [1] |

| Copper(II) Bromide (CuBr₂) | Ethyl Acetate | None | 60 | 12 | ~44 | [3] |

| N-Bromosuccinimide (NBS) | Methanol | Acidic Al₂O₃ (10% w/w) | Reflux | 0.25 | ~89 | [4] |

Experimental Protocols

Safety Precautions: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Brominating agents are corrosive and toxic; handle with care.

Protocol 1: Bromination using Pyridine Hydrobromide Perbromide in Acetic Acid

This protocol is adapted from a general procedure for the bromination of substituted acetophenones.[1]

Materials:

-

This compound

-

Pyridine hydrobromide perbromide

-

Glacial acetic acid

-

Ethyl acetate

-

Saturated sodium carbonate solution

-

Saturated saline solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask with condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 50 mL round-bottom flask equipped with a condenser and magnetic stir bar, combine this compound (5.0 mmol, 1.0 eq) and glacial acetic acid (20 mL).

-

Add pyridine hydrobromide perbromide (5.5 mmol, 1.1 eq).

-

Stir the reaction mixture at 90 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

-

After completion, cool the reaction mixture to room temperature and pour it into an ice-water bath (50 mL).

-

Extract the aqueous mixture with ethyl acetate (2 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated sodium carbonate solution (30 mL) and saturated saline solution (30 mL).

-